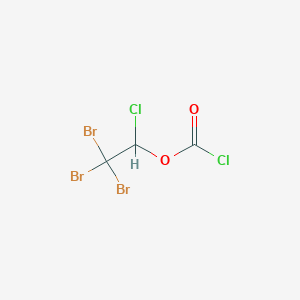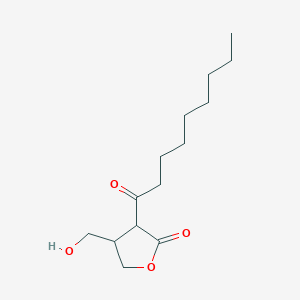
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is an organic compound with a complex structure that includes a hydroxymethyl group, a nonanoyl group, and an oxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with an acid catalyst to form the oxolanone ring.
Introduction of the Nonanoyl Group: The nonanoyl group can be introduced through an esterification reaction. This involves reacting the oxolanone with nonanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and esterification steps, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nonanoyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-3-nonanoyloxolan-2-one.
Reduction: Formation of 4-(Hydroxymethyl)-3-nonanoloxolan-2-one.
Substitution: Formation of 4-(Alkoxymethyl)-3-nonanoyloxolan-2-one.
科学研究应用
Chemistry
In organic synthesis, 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving oxolanone rings. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-3-nonanoyloxolan-2-one depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The oxolanone ring and the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(Hydroxymethyl)-3-decanoyloxolan-2-one: Similar structure but with a decanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-octanoyloxolan-2-one: Similar structure but with an octanoyl group instead of a nonanoyl group.
4-(Hydroxymethyl)-3-hexanoyloxolan-2-one: Similar structure but with a hexanoyl group instead of a nonanoyl group.
Uniqueness
4-(Hydroxymethyl)-3-nonanoyloxolan-2-one is unique due to its specific combination of functional groups and ring structure. The nonanoyl group provides a distinct hydrophobic character, while the hydroxymethyl group offers a site for further functionalization. This combination of features makes it particularly versatile for various chemical and biological applications.
属性
CAS 编号 |
119502-29-3 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-3-nonanoyloxolan-2-one |
InChI |
InChI=1S/C14H24O4/c1-2-3-4-5-6-7-8-12(16)13-11(9-15)10-18-14(13)17/h11,13,15H,2-10H2,1H3 |
InChI 键 |
WAKOYNFYOGEMRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)C1C(COC1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

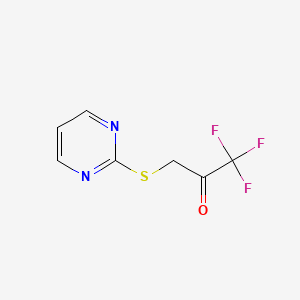
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)

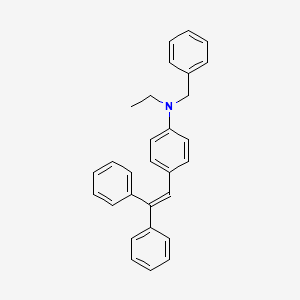


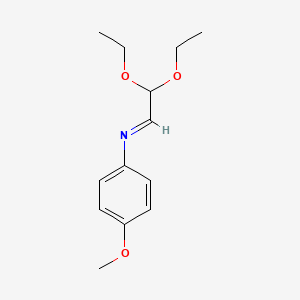
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
